molecular formula C21H23BrP+ B098357 Triphenyl(propyl)phosphonium CAS No. 15912-75-1

Triphenyl(propyl)phosphonium

Cat. No. B098357
M. Wt: 386.3 g/mol
InChI Key: XMQSELBBYSAURN-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br-:19].[CH2:20]([CH2:21][CH3:22])[P+:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)([c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:16][CH3:17])[c:7]([O:14][CH3:15])[c:8]([CH2:10][CH2:11][CH:12]=[O:13])[cH:9]1)=[O:18]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:16][CH3:17])[c:7]([O:14][CH3:15])[c:8]([CH2:10][CH2:11][CH:12]=[CH:20][CH2:21][CH3:22])[cH:9]1)=[O:18]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Br-]
Name
CCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc(CCC=O)c(OC)c(OC)c1

Outcomes

Product
Name
Type
product
Smiles
CCC=CCCc1cc(C(=O)OC)cc(OC)c1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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